molecular formula C8H9ClN2O2 B1423815 4-Nitro-2,3-dihydro-1H-indole hydrochloride CAS No. 1187931-67-4

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1423815
CAS RN: 1187931-67-4
M. Wt: 200.62 g/mol
InChI Key: LGUNRFYMRFXSEL-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the CAS Number: 1187931-67-4 . It has a molecular weight of 200.62 and its IUPAC name is 4-nitroindoline hydrochloride . The compound is a grey solid .


Molecular Structure Analysis

The InChI code for 4-Nitro-2,3-dihydro-1H-indole hydrochloride is 1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Nitro-2,3-dihydro-1H-indole hydrochloride is a grey solid . It has a molecular weight of 200.62 . The compound should be stored at 0 - 8 C .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Research has explored the synthesis and functionalization of indoles, which are vital in the development of biologically active compounds. For example, Salikhov et al. (2019) studied the synthesis of nitro, amino, and halo derivatives of 2-ethyl-2-methyl-2,3-dihydro-1H-indole, investigating their antioxidant, antimicrobial, and plant growth regulating activities (Salikhov et al., 2019). Similarly, Cacchi and Fabrizi (2005) discussed the synthesis and functionalization of indoles through palladium-catalyzed reactions, highlighting their widespread use in organic synthesis (Cacchi & Fabrizi, 2005).

Biomedical Research

In the field of biomedical research, indole derivatives have shown potential. Singh et al. (2005) synthesized novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives, assessing their antimicrobial activity and toxicity (Singh & Nagpal, 2005). Additionally, Souza et al. (2020) reported on the synthesis of indole derivatives, evaluating their bioactive potential as photosynthesis and plant growth inhibitors (Souza et al., 2020).

Environmental and Industrial Applications

In environmental and industrial applications, Ahmed et al. (2018) synthesized 5-Nitro isatin derivatives for carbon steel corrosion inhibition in seawater, using quantum mechanical methods for analysis (Ahmed et al., 2018). This highlights the chemical's potential in materials science and corrosion prevention.

properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c11-10(12)8-3-1-2-7-6(8)4-5-9-7;/h1-3,9H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNRFYMRFXSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,3-dihydro-1H-indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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